N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a sulfonamide group attached to a 3-methylbenzene ring.
Mechanism of Action
Target of Action
It is related to boronic acids and derivatives , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In transmetalation, an organic group is transferred from boron to a transition metal, such as palladium .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, it could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
Suzuki-miyaura reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dimethoxypyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxypyrimidin-5-yl)-benzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-2-methylbenzenesulfonamide
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the benzene ring can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-5-4-6-10(7-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLNIBSBHIWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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